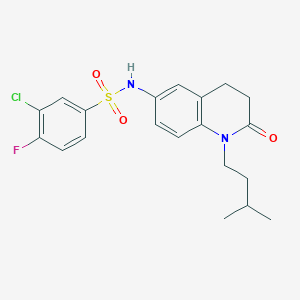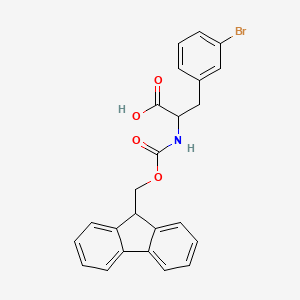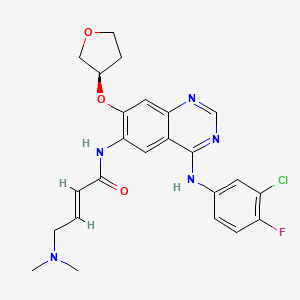
N-(4-(4-iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(4-iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a chemical entity that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with the thiazole derivatives discussed in the research. Thiazole derivatives are known for their diverse biological activities, which include antimicrobial and antifungal properties, as well as potential cerebral protective effects .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which has been shown to yield thiazolidine-2,4-dione carboxamide and amino acid derivatives with excellent efficiency . This method is characterized by its use of chromatographic and spectrometric methods for characterization, alongside elemental analysis to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
Thiazole derivatives typically have a core thiazole ring, which can be substituted at various positions to yield compounds with different properties. The molecular structure of these compounds is crucial in determining their biological activity. For instance, the presence of a nitrogenous basic moiety at the C-2 position of the thiazole ring has been associated with anti-anoxic activity in mice . The electrostatic potential around the basic nitrogen atom is one of the factors that can influence the activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is influenced by the substituents attached to the thiazole ring. The presence of different functional groups can lead to a variety of chemical reactions, potentially resulting in the formation of new compounds with distinct biological activities. The papers provided do not detail specific chemical reactions for "N-(4-(4-iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide," but they do suggest that the structural modifications can significantly impact the resulting chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application in medicinal chemistry. These properties are determined by the molecular structure and the nature of the substituents on the thiazole ring. The antimicrobial and antifungal activities of these compounds are also influenced by their physical and chemical properties, as these determine how the compounds interact with biological targets . The specific properties of "N-(4-(4-iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" would need to be empirically determined to fully understand its potential applications.
Applications De Recherche Scientifique
Antioxidant and DNA Damage Inhibition Activities
A study by Shubakara et al. (2014) synthesized a series of molecules including 4-aryl-N-(4-pheny-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides, closely related to the compound . These molecules were subjected to antioxidant and DNA damage inhibition studies. It was found that these molecules have significant antioxidant properties and are capable of inhibiting DNA damage, suggesting potential applications in protecting cells from oxidative stress and maintaining genomic stability (Shubakara et al., 2014).
Antimicrobial Activity
D. Sowmya et al. (2018) conducted a study on various N-substituted thiophene-2-carboxamides, which have structural similarities to the compound of interest. The study found that these compounds exhibited potential antibacterial activity against certain bacterial strains and antifungal activity against certain fungi. This suggests that N-(4-(4-Iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide might also possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents (D. Sowmya et al., 2018).
Antitumor Properties
V. Horishny et al. (2020) synthesized novel N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and evaluated them for antitumor properties. It was shown that these compounds are promising candidates for the search for new anticancer agents. Considering the structural similarities, N-(4-(4-Iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may also have potential applications in cancer treatment (V. Horishny et al., 2020).
Propriétés
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c15-10-3-1-9(2-4-10)11-8-21-14(16-11)17-13(18)12-7-19-5-6-20-12/h1-4,7-8H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOTGXQSMVBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2519971.png)
![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2519977.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)
